![molecular formula C15H12ClNO B065326 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile CAS No. 175135-36-1](/img/structure/B65326.png)
2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile is an organic compound with the molecular formula C15H12ClNO It is characterized by the presence of a chlorobenzyl group attached to a phenyl ring, which is further connected to an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl alcohol and 4-hydroxybenzyl cyanide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 4-chlorobenzyl alcohol is reacted with 4-hydroxybenzyl cyanide under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C under atmospheric pressure.
Substitution: NaOCH3 in methanol (CH3OH) as a solvent.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a benzyl alcohol derivative.
Substitution: The major product depends on the nucleophile used; for example, using NaOCH3 would yield a methoxy-substituted product.
科学研究应用
Chemistry
In chemistry, 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chlorobenzyl derivatives on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile involves its interaction with specific molecular targets. The chlorobenzyl group can engage in hydrophobic interactions with proteins, while the acetonitrile group may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorobenzyloxy)Phenylacetonitrile
- 4-Methoxybenzyl Cyanide
- 4-Hydroxybenzyl Cyanide
Uniqueness
Compared to similar compounds, 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile is unique due to the presence of both a chlorobenzyl and an acetonitrile group. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and wide range of applications. From its synthesis to its various uses in scientific research and industry, this compound offers numerous possibilities for further exploration and development.
属性
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIAPBSYKIHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379149 |
Source


|
| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-36-1 |
Source


|
| Record name | 4-[(4-Chlorophenyl)methoxy]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
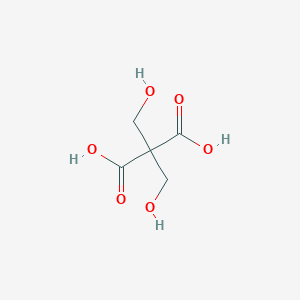

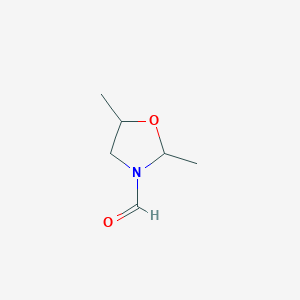

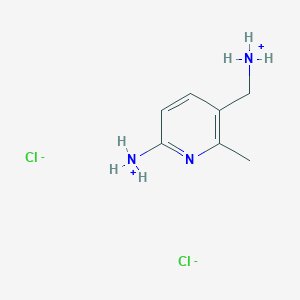




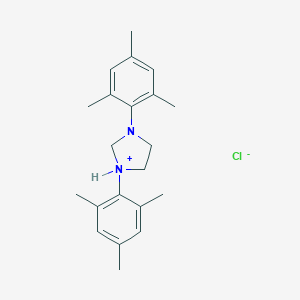
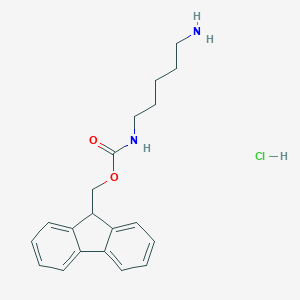
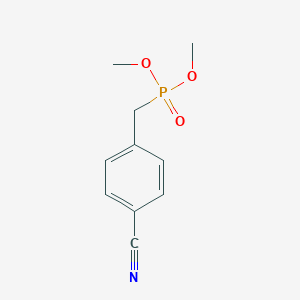
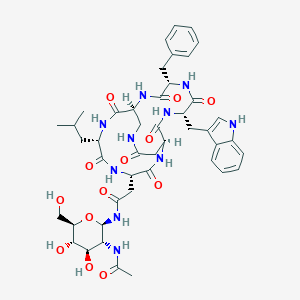
![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)
